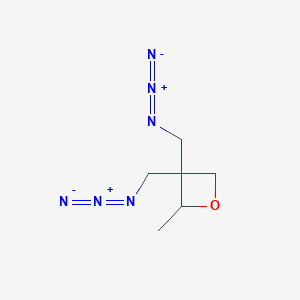

3,3-Bis(azidomethyl)-2-methyloxetane

Description

Structure

3D Structure

Properties

CAS No. |

850532-36-4 |

|---|---|

Molecular Formula |

C6H10N6O |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

3,3-bis(azidomethyl)-2-methyloxetane |

InChI |

InChI=1S/C6H10N6O/c1-5-6(4-13-5,2-9-11-7)3-10-12-8/h5H,2-4H2,1H3 |

InChI Key |

LUBNMSQFXJADHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CO1)(CN=[N+]=[N-])CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Azidomethyl Oxetane Monomers

Synthesis of Halogenated Oxetane (B1205548) Precursors

The initial stage in the synthesis of azidomethyl oxetanes involves the creation of a halogenated oxetane ring structure. This is typically achieved by first synthesizing a halogenated precursor from a polyfunctional alcohol, followed by an intramolecular cyclization reaction to form the strained four-membered oxetane ring.

Precursor Synthesis from Polyfunctional Alcohols (e.g., Pentaerythritol)

The choice of the starting polyfunctional alcohol is crucial as it dictates the substitution pattern of the final oxetane. For the synthesis of BAMO, the common starting material is pentaerythritol (B129877). The process involves the replacement of hydroxyl groups with halogen atoms, typically chlorine or bromine. One method involves the bromination of pentaerythritol using a mixture of hydrobromic, acetic, and sulfuric acids. researchgate.net

Another approach to obtaining a chlorinated precursor, pentaerythritol trichlorohydrin, involves a four-step process. This process begins with the preparation of a Vilsmeier reagent from thionyl chloride and dimethylformamide. This reagent then reacts with pentaerythritol to produce pentaerythritol monochlorohydrin, which is subsequently reacted with thionyl chloride to yield pentaerythritol trichlorohydrin.

Oxetane Ring Formation via Cyclization Reactions

The formation of the oxetane ring is achieved through an intramolecular cyclization of the halogenated precursor. This reaction is a type of Williamson ether synthesis where a hydroxyl group reacts with an adjacent carbon bearing a halogen to form the cyclic ether. For instance, pentaerythritol trichlorohydrin can be reacted with an alkali metal hydroxide (B78521) or an alkaline earth metal hydroxide under reflux conditions to produce 3,3-bis(chloromethyl)oxetane (B146354). The inherent ring strain in the four-membered oxetane ring makes this cyclization a significant synthetic challenge. acs.org

The efficiency of this cyclization step can be enhanced by the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB). researchgate.net This catalytic approach allows the reaction to be performed in an aqueous medium, which can lead to a significant reduction in reaction time. researchgate.net

Azidation Reactions for Azidomethyl Functionalization

The final and critical step in the synthesis of azidomethyl oxetane monomers is the introduction of the azide (B81097) functional groups. This is typically accomplished through a nucleophilic substitution reaction on the halogenated oxetane precursor.

Nucleophilic Substitution with Metal Azides (e.g., Sodium Azide)

The halogen atoms on the oxetane precursor, such as 3,3-bis(chloromethyl)oxetane (BCMO), are replaced by azide groups through a reaction with a metal azide, most commonly sodium azide (NaN₃). wikipedia.org This is a classic nucleophilic substitution reaction where the azide ion (N₃⁻) acts as the nucleophile. wikipedia.org The reaction is typically carried out in an alkaline solution. wikipedia.org The direct azidation of a halogenated polymer precursor, such as poly(3,3-bis-bromo oxetane), has also been explored as an alternative route to the corresponding energetic polymer, poly(BAMO). researchgate.net

Role of Phase-Transfer Catalysis in Reaction Efficiency and Rate

Phase-transfer catalysis plays a significant role in improving the efficiency and rate of the azidation reaction. wikipedia.org In a two-phase system (e.g., an organic substrate in an organic solvent and an inorganic azide in an aqueous solution), a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the azide anion from the aqueous phase to the organic phase. wikipedia.orgcrdeepjournal.org This allows the reaction to proceed at a much faster rate than it would otherwise. The use of phase-transfer catalysis can also offer benefits such as reduced cycle times and the elimination of hazardous or expensive solvents. phasetransfer.com

Optimization of Reaction Parameters (e.g., Temperature, Solvent Systems)

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include temperature, solvent system, and reactant concentrations. For instance, in the synthesis of poly(BAMO) via the azidation of a brominated polymer precursor, it was found that the reaction proceeded rapidly and was nearly complete within 6 hours at a temperature of 115 °C in the aprotic and polar solvent cyclohexanone. researchgate.net The choice of solvent is critical, as it must be able to dissolve the reactants to a sufficient extent to allow the reaction to occur at a reasonable rate. The effect of temperature on the azidation process is significant, with higher temperatures generally leading to faster reaction rates. nih.gov

Below is a table summarizing the key reactants and conditions for the synthesis of BAMO, a representative azidomethyl oxetane.

| Reaction Stage | Starting Material | Key Reagents | Catalyst | Product |

| Precursor Synthesis | Pentaerythritol | Hydrobromic acid, Acetic acid, Sulfuric acid | - | Halogenated pentaerythritol derivative |

| Oxetane Ring Formation | Halogenated pentaerythritol derivative | Alkali metal hydroxide | Tetrabutylammonium bromide (TBAB) | 3,3-Bis(halomethyl)oxetane |

| Azidation | 3,3-Bis(halomethyl)oxetane | Sodium azide | Tetrabutylammonium bromide (TBAB) | 3,3-Bis(azidomethyl)oxetane (B8295959) (BAMO) |

Alternative Azidation Pathways

While the direct nucleophilic substitution of halogenated precursors like 3,3-bis(chloromethyl)oxetane (BCMO) with sodium azide represents a conventional route to azidomethyl oxetanes, several alternative pathways have been explored. These methods often aim to improve safety, yield, or versatility by utilizing different starting materials or strategic approaches, such as introducing the azide functionality at a later stage of synthesis.

Azidation via Sulfonate Esters

A prominent alternative pathway involves the conversion of hydroxymethyl oxetanes into sulfonate esters, such as tosylates or mesylates, which are excellent leaving groups for subsequent nucleophilic substitution with an azide ion. This approach avoids the direct handling of potentially unstable halogenated intermediates.

For instance, the synthesis of 3,3-bis(azidomethyl)oxetane (BAMO) has been achieved starting from pentaerythritol. researchgate.net The key steps in this optimized route include:

Tosylation: Pentaerythritol is converted to its tosyl derivatives.

Cyclization: The resulting tritosylpentaerythritol undergoes cyclization to form 3,3-bis(tosylmethyl)oxetane (BTMO).

Azidation: The tosyl groups of BTMO are displaced by azide groups to yield BAMO.

Post-Polymerization Azidation

A significant alternative strategy, primarily developed to enhance safety, is post-polymerization azidation. This method circumvents the synthesis and polymerization of potentially sensitive and unstable energetic monomers like BAMO. researchgate.net Instead, a stable precursor polymer is first synthesized and the energetic azide groups are introduced onto the polymer backbone in a final step. researchgate.netresearchgate.net

This pathway has been effectively demonstrated for the synthesis of poly(3-azidomethyl-3-methyl oxetane) (polyAMMO) and poly(3-azidooxetane). nih.govnih.gov The general procedure involves:

Cationic ring-opening polymerization of a stable oxetane monomer bearing a suitable leaving group, such as a mesylate or tosylate. For example, 3-mesyloxymethyl-3-methyl oxetane is polymerized to yield poly(3-mesyloxymethyl-3-methyl oxetane) (PMMMO). nih.gov

Nucleophilic substitution of the leaving groups on the resulting polymer with sodium azide to produce the final energetic polymer.

Research has explored different conditions for the azidation of the precursor polymer, highlighting the efficiency of phase-transfer catalysis over homogeneous methods. nih.gov

| Method | Reaction Time for 100% Conversion | Reference |

|---|---|---|

| Homogeneous Method | 42 hours | nih.gov |

| Phase-Transfer Catalysis | 18 hours | nih.gov |

This post-polymerization azidation has also been successfully applied to synthesize BAMO-AMMO tri-block copolymers from a polymeric substrate containing bromo leaving groups. bit.edu.cn This approach is considered a lower-risk synthetic strategy because the energetic azide functionality is introduced at the final stage onto a stable, pre-formed polymer, avoiding the hazardous manipulation of highly energetic liquid monomers. researchgate.netresearchgate.net

Polymerization Principles and Mechanisms of Azidomethyl Oxetanes

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is the principal method for synthesizing polymers from cyclic ethers like 3,3-bis(azidomethyl)-2-methyloxetane. This process is initiated by electrophilic species, typically protons or Lewis acids, which activate the monomer, leading to the opening of the strained oxetane (B1205548) ring and subsequent chain propagation. The polymerization of energetic oxetanes such as BAMO is generally understood to proceed via an ionic or ionic-coordination mechanism. nih.gov

Mechanistic Pathways of Polymerization

The CROP of oxetanes can proceed through two distinct, and sometimes competing, mechanistic pathways: the Activated Monomer (AM) mechanism and the Activated Chain End (ACE) mechanism. The key distinction between these two pathways lies in the location of the positive charge during the propagation step. researchgate.net

In the Activated Monomer (AM) mechanism, the cationic charge resides on the free monomer rather than the propagating polymer chain end. This pathway is generally favored in the presence of a protic initiator, such as a diol, in conjunction with a Lewis acid catalyst.

The proposed steps for the AM mechanism in the polymerization of this compound are as follows:

Initiation: The Lewis acid (e.g., BF₃·OEt₂) reacts with the co-initiator (a diol, R(OH)₂) to generate a protonic acid. This acid then protonates the oxygen atom of a monomer molecule, forming a secondary oxonium ion. This protonated monomer is the "activated monomer."

Propagation: The hydroxyl end-group of the initiator or the growing polymer chain nucleophilically attacks the activated monomer, leading to ring-opening and the addition of a monomer unit to the chain. This process regenerates the hydroxyl group at the new chain end.

Chain Growth: This cycle of monomer activation and subsequent nucleophilic attack by the hydroxyl-terminated polymer chain continues, leading to the elongation of the polymer.

A key characteristic of the AM mechanism is that the growing polymer chain remains neutral, with a hydroxyl group at its terminus. This can help to minimize side reactions such as chain transfer and backbiting, potentially leading to better control over the polymer's molecular weight and a narrower molecular weight distribution. For the polymerization of the related BAMO initiated by a boron trifluoride diethyl etherate/diethylene glycol system, NMR analysis has suggested that the reaction proceeds through the AM mechanism.

Conversely, the Activated Chain End (ACE) mechanism involves a cationic oxonium ion located at the end of the propagating polymer chain. This positively charged chain end then directly reacts with incoming neutral monomer molecules.

The mechanistic steps for the ACE pathway are:

Initiation: A cation from the initiator system directly attacks the oxygen atom of the oxetane ring, forming a tertiary oxonium ion at the chain end.

Propagation: A neutral monomer molecule then acts as a nucleophile, attacking one of the α-carbon atoms of the cyclic oxonium ion at the chain end. This results in the opening of the terminal ring and the transfer of the positive charge to the newly added monomer unit, thereby propagating the active chain end.

Chain Growth: The process continues with the sequential addition of monomer molecules to the cationic chain end.

The ACE mechanism can sometimes be accompanied by undesirable side reactions. The highly reactive cationic chain end can be susceptible to termination or chain transfer reactions, which can lead to a broader molecular weight distribution and the formation of oligomers rather than high molecular weight polymers. It has been noted that in some systems, the final product appears to be the result of a combination of living polymerization and the ACE mechanism, with the latter being responsible for the formation of oligomers. researchgate.net

Influence of Catalysts on Polymerization Kinetics

The choice of catalyst is crucial in the CROP of azidomethyl oxetanes, as it significantly influences the polymerization rate, molecular weight, and molecular weight distribution of the resulting polymer. Suitable catalysts for this reaction are typically strong protic or aprotic (Lewis) acids. nih.gov

Lewis acids are widely used as catalysts for the CROP of oxetanes. Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed catalyst for this purpose. wikipedia.org It is often used in conjunction with a polyol initiator. researchgate.net For instance, the polymerization of BAMO can be achieved by mixing it with trimethylolpropane (B17298) and boron trifluoride diethyl etherate. wikipedia.org

However, the use of BF₃·OEt₂ for the polymerization of energetic oxetanes with electron-withdrawing groups, such as BAMO, can lead to polymers with lower than theoretical functionality and broader polydispersity. google.com This is attributed to chain termination reactions involving both the diethyl ether and the fluoride (B91410) ion from the catalyst. google.com

An alternative Lewis acid catalyst, boron trifluoride tetrahydrofuranate (BF₃·THF), has been found to be superior for the polymerization of energetic oxetanes. google.com The use of BF₃·THF can result in well-defined hydroxy-terminated polymers with good functionality and low polydispersity. For example, the BF₃·THF catalyzed polymerization of BAMO in the presence of butanediol (B1596017) yielded a polymer with a higher molecular weight and functionality compared to when BF₃·OEt₂ was used. google.com

| Catalyst | Co-initiator | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Functionality | Yield |

|---|---|---|---|---|---|

| BF₃·OEt₂ | Butanediol | 5,386 | 1.35 | 1.56 | - |

| BF₃·THF | Butanediol | 8,000 | - | 1.94 | 84% |

Both protic and aprotic acids can catalyze the CROP of oxetanes. nih.gov Strong protic acids can directly protonate the oxygen atom of the oxetane ring, initiating polymerization. Aprotic Lewis acids, as discussed, require a source of protons, typically a co-initiator like water or an alcohol, to generate the initiating species.

The kinetics of the polymerization of 3,3-bis(chloromethyl)oxetane (B146354), a structural analog, using BF₃ were found to be first order with respect to the monomer, catalyst, and co-catalyst (water) for H₂O/BF₃ ratios below 0.5. researchgate.net The rate of polymerization reaches a maximum near a ratio of 0.5 and then decreases with further increases in water concentration. researchgate.net This highlights the critical role of the protic co-catalyst concentration in controlling the polymerization kinetics.

In some systems, trialkylaluminium-water catalyst systems have also been employed for the copolymerization of azidomethyl-substituted oxetanes. researchgate.netresearchgate.net These catalysts can produce high molecular weight copolymers. researchgate.netresearchgate.net

Novel Catalyst Systems (e.g., Triisobutylaluminium–Water)

Traditional catalysts for the CROP of oxetanes often include strong protic acids or Lewis acids. However, research into novel catalyst systems has sought to achieve better control over the polymerization and to obtain high-molecular-weight polymers. One such notable system is the triisobutylaluminium–water (TIBA–water) catalyst.

The TIBA–water system is effective in the polymerization of azidomethyl-substituted oxetanes, including the copolymerization of 3,3-bis(azidomethyl)oxetane (BAMO) with 3-azidomethyl-3-methyloxetane (AMMO). It has been demonstrated that organoaluminium catalysts like TIBA can be used to synthesize high molecular weight copolymers (Mw = 75,000–120,000) with a random distribution of monomer units. The active species in this catalyst system are believed to be aluminoxanes of varying lengths, which are formed from the reaction of TIBA with water. The catalytic activity is highly dependent on the ratio of TIBA to water, with maximum activity often observed at near-equimolar concentrations researchgate.net. This catalyst system's ability to produce high-molecular-weight polymers makes it a significant development in the synthesis of energetic polyoxetanes researchgate.net.

Initiator Systems and Their Role in Polymerization Control

The initiator plays a critical role in CROP as it determines the number of propagating chains and can be used to control the architecture of the resulting polymer. By selecting initiators with different functionalities, polymers with linear, branched, or block structures can be synthesized.

Polyol Initiators (e.g., 1,4-Butanediol (B3395766), Trimethylolpropane)

Polyols, which are compounds with multiple hydroxyl groups, are commonly used as initiators in the CROP of oxetanes. The hydroxyl groups of the polyol act as the starting points for polymer chain growth. The functionality of the polyol initiator (i.e., the number of hydroxyl groups) directly influences the architecture of the resulting polymer.

For instance, a difunctional initiator like 1,4-butanediol will lead to the formation of a linear polymer with two polymer chains growing from each initiator molecule. A trifunctional initiator such as trimethylolpropane will result in a star-shaped polymer with three polymer chains emanating from a central point. This control over the polymer architecture is crucial for tuning the mechanical properties of the final material. The use of 1,4-butanediol as an initiator in the cationic ring-opening polymerization of BAMO/AMMO copolymers with a BF3/Et2O catalyst system has been shown to yield copolymers with a controllable molecular weight and a relatively narrow molecular weight distribution, especially at lower temperatures researchgate.net.

The table below illustrates the conceptual relationship between the initiator functionality and the resulting polymer architecture.

| Initiator | Functionality | Resulting Polymer Architecture |

| 1,4-Butanediol | 2 | Linear |

| Trimethylolpropane | 3 | Star-shaped (3-arm) |

Bifunctional Initiators (e.g., Hydroxyl-Terminated Polybutadiene)

Bifunctional initiators are molecules with two reactive sites that can initiate the growth of two polymer chains. A particularly interesting example is hydroxyl-terminated polybutadiene (B167195) (HTPB), a telechelic polymer with hydroxyl groups at both ends of its chain bibliotekanauki.plmagtech.com.cn. When HTPB is used as an initiator for the polymerization of BAMO, it acts as a macroinitiator, leading to the formation of a triblock copolymer with a central flexible HTPB block and two rigid poly(BAMO) end blocks (BAMO-HTPB-BAMO) bibliotekanauki.pl.

This approach allows for the synthesis of thermoplastic elastomers, where the soft, rubbery HTPB segment provides flexibility, and the hard, energetic poly(BAMO) segments can form physical crosslinks, providing strength. The synthesis of these triblock copolymers demonstrates a high level of control over the polymer architecture, enabling the combination of disparate polymer properties into a single material nih.govnih.govnih.govrsc.orgmdpi.com.

The following table provides a representative overview of the components involved in forming a BAMO-HTPB-BAMO triblock copolymer.

| Component | Role | Resulting Structure Segment |

| Hydroxyl-Terminated Polybutadiene (HTPB) | Bifunctional Macroinitiator | Soft, flexible mid-block |

| This compound (BAMO) | Monomer | Hard, energetic end-blocks |

Control of Polymer Architecture and Molecular Weight Distribution

Achieving a well-defined polymer architecture and a narrow molecular weight distribution (low dispersity) is a key goal in polymer synthesis, as these factors strongly influence the material's properties. In the context of BAMO polymerization, this control is pursued through the principles of living and pseudo-living polymerization and by carefully managing reaction conditions like temperature.

Living and Pseudo-Living Polymerization Characteristics

A living polymerization is a type of chain polymerization from which chain transfer and termination reactions are absent wikipedia.org. This allows polymer chains to grow at a constant rate, leading to a polymer with a predictable molecular weight and a very low dispersity (typically close to 1.0). In a living system, the polymerization can be reinitiated by the addition of more monomer.

Pseudo-living polymerizations are systems where termination and chain transfer reactions are suppressed but not completely eliminated. These systems still offer a significant degree of control over the polymerization process. The cationic ring-opening polymerization of oxetanes can exhibit living or pseudo-living characteristics under specific conditions, particularly at low temperatures and with appropriate initiator and catalyst systems usm.edursc.orgusm.edu. The ability to control the molecular weight of BAMO-containing copolymers suggests that these polymerizations can proceed in a controlled, pseudo-living manner researchgate.net. Achieving living or pseudo-living polymerization of BAMO is highly desirable for the synthesis of well-defined homopolymers and block copolymers with tailored properties.

Effect of Polymerization Temperature on Molecular Weight and Dispersity

Polymerization temperature is a critical parameter that can significantly affect the kinetics of the polymerization and the properties of the resulting polymer. In the cationic ring-opening polymerization of azidomethyl oxetanes, lower temperatures are generally favored for achieving better control.

Studies on the copolymerization of BAMO and AMMO have shown that conducting the polymerization at temperatures below 15°C results in a controllable molecular weight and a relatively narrow molecular weight distribution researchgate.net. At higher temperatures, side reactions such as chain transfer become more prevalent, leading to a broader molecular weight distribution (higher dispersity) and less control over the final polymer properties. This temperature dependence is a key consideration in the synthesis of well-defined poly(BAMO) and its copolymers mdpi.comnih.gov.

The following table illustrates the general trend of the effect of polymerization temperature on the molecular weight and dispersity of poly(azidomethyl oxetanes), based on available research findings.

| Polymerization Temperature | Molecular Weight Control | Dispersity (Mw/Mn) |

| Low (e.g., < 15°C) | Good | Narrow (closer to 1.0) |

| High (e.g., > 25°C) | Poor | Broad (significantly > 1.0) |

Formation and Reduction of Cyclic Oligomeric Products

During the cationic ring-opening polymerization of oxetanes, including azidomethyl-substituted derivatives, the formation of cyclic oligomeric products is a significant and often unavoidable side reaction. This phenomenon occurs concurrently with the main polymer chain growth and is primarily attributed to a "backbiting" mechanism. This intramolecular transfer reaction involves the attack of an oxygen atom from the polymer chain onto the active center at the end of the same chain, leading to the cleavage of a cyclic oligomer.

The formation of these cyclic byproducts is governed by a competition between the propagation of the linear polymer chain and the intramolecular cyclization reaction. This balance is influenced by both thermodynamic and kinetic factors, including monomer concentration, catalyst type and concentration, temperature, and solvent polarity. The Jacobson-Stockmayer theory provides a theoretical framework for understanding the thermodynamics of such cyclization equilibria.

Research into the cationic polymerization of substituted oxetanes has shown that the distribution of cyclic oligomers is often dominated by the cyclic tetramer. The strain associated with smaller ring sizes (dimer, trimer) and the statistical improbability of forming larger rings often make the formation of the cyclic tetramer the most favorable outcome. The specific substitution pattern on the oxetane ring, such as the presence of a 2-methyl group and two azidomethyl groups at the 3-position in this compound, can influence the steric and electronic factors that govern the rate and extent of backbiting reactions. However, detailed quantitative studies on the precise distribution of cyclic oligomers for this specific monomer are not extensively available in the public domain.

The presence of cyclic oligomers in the final polymer product can be detrimental to its physical and mechanical properties. These low-molecular-weight species can act as plasticizers, reducing the glass transition temperature and modulus of the material. Therefore, strategies to minimize their formation or to remove them from the polymer are of significant interest.

Strategies to Reduce Cyclic Oligomer Formation:

Several approaches can be employed to suppress the formation of cyclic oligomers during the polymerization of oxetanes:

High Monomer Concentration: Polymerization at higher monomer concentrations favors the intermolecular propagation reaction over the intramolecular backbiting reaction, thus leading to higher yields of the linear polymer.

"Living" Polymerization Conditions: The use of "living" or controlled polymerization techniques can, in some cases, minimize side reactions, including the formation of cyclic oligomers. These methods aim to eliminate termination and chain transfer reactions, providing better control over the polymer architecture.

Post-Polymerization Reduction of Cyclic Oligomers:

Once formed, the reduction of the cyclic oligomer content in the final polymer can be achieved through various purification methods:

Solvent Extraction/Precipitation: This is a common method where the polymer is dissolved in a suitable solvent and then precipitated by the addition of a non-solvent. The cyclic oligomers, being more soluble, tend to remain in the solution, thus separating them from the desired high-molecular-weight polymer.

Vacuum Distillation/Sublimation: For volatile cyclic oligomers, purification of the polymer can be achieved by removing them under reduced pressure at elevated temperatures.

The effectiveness of these reduction strategies depends on the specific properties of the cyclic oligomers, such as their solubility and volatility. The following table provides a conceptual overview of how different polymerization parameters can influence the formation of cyclic oligomers.

Table 1: Influence of Polymerization Parameters on Cyclic Oligomer Formation in Azidomethyl Oxetane Polymerization

| Parameter | Effect on Cyclic Oligomer Formation | Rationale |

|---|---|---|

| Monomer Concentration | Decreases with increasing concentration | Favors intermolecular propagation over intramolecular backbiting. |

| Temperature | Can increase or decrease depending on the system | Affects the rates of both propagation and backbiting; an optimal temperature range often exists. |

| Catalyst Activity | Highly active catalysts may reduce oligomers | If propagation is much faster than backbiting, less time is available for cyclization. |

| Solvent Polarity | Can influence ion-pairing and chain conformation | Affects the proximity of the chain end to backbone oxygen atoms, influencing the probability of backbiting. |

It is important to note that while these general principles apply, the specific outcomes for this compound would require dedicated experimental investigation to quantify the effects and optimize conditions for minimizing cyclic oligomer formation.

Copolymerization Strategies for Poly Azidomethyl Oxetanes

Random Copolymerization

Random copolymerization involves the simultaneous polymerization of two or more monomers, resulting in a polymer chain with a random distribution of the monomer units. This approach is particularly useful for fine-tuning the properties of Poly(BAMO) by disrupting its regular structure, thereby reducing crystallinity and improving its elastomeric properties.

A common example of random copolymerization involves the synthesis of poly(3,3-bis(azidomethyl)oxetane-co-3-azidomethyl-3-methyloxetane) [Poly(BAMO-r-AMMO)]. This copolymer is synthesized to leverage the high energy of BAMO while improving the mechanical properties by incorporating the more flexible AMMO units. The synthesis is typically carried out via cationic ring-opening polymerization.

The process often utilizes a boron trifluoride etherate (BFEE) complex as a catalyst and a diol, such as 1,4-butanediol (B3395766), as an initiator. The monomers, BAMO and AMMO, are introduced into the reaction mixture at specific molar ratios to achieve the desired copolymer composition. For instance, copolymers with BAMO:AMMO molar ratios of 80:20, 50:50, and 20:80 have been synthesized to investigate the effect of composition on the final properties. energetic-materials.org.cn The reaction proceeds through the opening of the oxetane (B1205548) ring of both monomers and their subsequent random incorporation into the growing polymer chain.

Table 1: Monomer Feed Ratios for the Synthesis of Poly(BAMO-r-AMMO)

| Copolymer Designation | BAMO Molar Ratio (%) | AMMO Molar Ratio (%) |

|---|---|---|

| Poly(BAMO-r-AMMO) 80:20 | 80 | 20 |

| Poly(BAMO-r-AMMO) 50:50 | 50 | 50 |

| Poly(BAMO-r-AMMO) 20:80 | 20 | 80 |

The composition and microstructure of the resulting Poly(BAMO-r-AMMO) copolymers are crucial for understanding their structure-property relationships. Various analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for determining the copolymer composition. researchgate.net By integrating the peak areas of characteristic protons corresponding to the BAMO and AMMO units, the molar ratio of the two monomers in the copolymer chain can be calculated. researchgate.net For instance, the methylene (B1212753) protons adjacent to the azide (B81097) groups in both BAMO and AMMO, and the methyl protons unique to AMMO, provide distinct signals for quantification.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the incorporation of both monomer units and the ring-opening polymerization. The disappearance of the absorption band around 980 cm⁻¹, characteristic of the oxetane ring, indicates successful polymerization. nih.gov The presence of strong azide stretching vibrations (around 2100 cm⁻¹) and C-O stretching bands (around 1000-1100 cm⁻¹) are also key indicators. nih.gov While IR spectroscopy confirms the presence of functional groups, it is less quantitative for composition analysis compared to NMR.

Differential Scanning Calorimetry (DSC): DSC is employed to study the thermal properties of the copolymers, such as the glass transition temperature (Tg) and decomposition temperature. The Tg of the random copolymer typically falls between that of the respective homopolymers, Poly(BAMO) and Poly(AMMO), and its value is dependent on the copolymer composition. This provides indirect evidence of the formation of a random copolymer rather than a mixture of homopolymers. The decomposition of the methyl azide groups is observed as a significant exothermic peak, for example, around 252°C for some compositions. nih.gov

Block Copolymer Architectures

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. This architecture allows for the combination of distinct properties from each block within a single macromolecule, often leading to microphase separation and the formation of ordered nanostructures.

Triblock copolymers of the ABA type, where 'A' is a hard, often crystalline block and 'B' is a soft, amorphous block, are of significant interest for their thermoplastic elastomeric properties. An important example in the context of energetic polymers is the PolyBAMO-HTPB-PolyBAMO triblock copolymer. In this structure, the energetic Poly(BAMO) segments serve as the hard blocks, while a flexible hydroxyl-terminated polybutadiene (B167195) (HTPB) chain acts as the soft central block.

The synthesis of PolyBAMO-HTPB-PolyBAMO is achieved through cationic ring-opening polymerization of BAMO, where the hydroxyl groups of HTPB act as a macroinitiator. nih.gov The reaction is typically catalyzed by BFEE. The polymerization proceeds via an activated monomer mechanism, where the BAMO monomer is added to both ends of the HTPB chain, resulting in the triblock structure. nih.gov A monomer-to-initiator (BAMO to HTPB) ratio, for example, of 17:1, has been used in such syntheses. nih.gov

Thermogravimetric analysis (TGA) of these triblock copolymers reveals a two-stage decomposition process. The first stage, occurring at a lower temperature (e.g., around 223°C), corresponds to the decomposition of the energetic azide groups of the Poly(BAMO) blocks. The second stage, at a higher temperature (e.g., around 375°C), is attributed to the decomposition of the HTPB midblock and the remaining polymer backbone. nih.gov

Table 2: Representative Thermal Decomposition Data for PolyBAMO-HTPB-PolyBAMO

| Decomposition Stage | Approximate Temperature (°C) | Attributed to |

|---|---|---|

| First Stage | 223 | Decomposition of methyl azide groups (BAMO blocks) |

| Second Stage | 375 | Decomposition of HTPB and polymer backbone |

Alternating block copolymers are a specific type of block copolymer where two different monomer blocks alternate along the polymer chain, for example, in an (AB)n fashion. These materials can exhibit unique properties arising from the regular arrangement of the different blocks.

In the realm of energetic polymers, BAMO-AMMO alternating block thermoplastic elastomers have been developed. researchgate.net The synthesis of such materials can involve a multi-step process. One approach involves the preparation of prepolymers of BAMO and AMMO, which are then linked together using a chain extender, such as a diisocyanate. For example, a BAMO-AMMO triblock copolymer can be used as a prepolymer and then reacted with toluene (B28343) diisocyanate (TDI) and a chain extender like 1,4-butanediol (BDO) to create a high molecular weight alternating block copolymer. researchgate.net The resulting structure contains hard segments derived from the BAMO units and urethane (B1682113) linkages, and soft segments from the AMMO units, leading to thermoplastic elastomeric behavior.

Graft and Star Copolymer Designs

Graft and star copolymers represent more complex macromolecular architectures that offer unique properties due to their branched structures.

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. The synthesis of graft copolymers can generally be achieved through three main strategies: "grafting from," "grafting through," and "grafting onto."

Grafting from: In this method, initiating sites are created along a polymer backbone, from which the side chains are then grown.

Grafting through: This approach involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group).

Grafting onto: This strategy involves attaching pre-formed polymer chains to a polymer backbone.

While specific examples of BAMO-based graft copolymers are not extensively detailed in readily available literature, these established synthetic routes could be applied to create such materials. For instance, a polymer backbone could be functionalized with groups capable of initiating the ring-opening polymerization of BAMO to create a "grafting from" architecture.

Star Copolymers: Star copolymers consist of several polymer chains (arms) linked to a central core. This architecture leads to a compact, globular structure with a high density of functional groups at the periphery.

A notable example is the synthesis of star azide copolymers with a hyperbranched polyether core and linear Poly(BAMO) arms. nih.gov This synthesis involves first creating a hyperbranched polyether core, which then acts as a multifunctional initiator for the ring-opening polymerization of BAMO, resulting in the growth of multiple Poly(BAMO) arms from the central core. nih.gov These materials are of interest for their unique rheological properties and the high concentration of energetic groups in a well-defined three-dimensional structure.

Integration with Non-Energetic Monomers (e.g., Tetrahydrofuran)

To overcome the inherent drawbacks of the BAMO homopolymer, such as low chain flexibility and poor mechanical properties, it is often copolymerized with non-energetic, flexible monomers like tetrahydrofuran (B95107) (THF). researchgate.netnih.govmdpi.com This strategy aims to improve the processability and mechanical resilience of the resulting energetic binder. researchgate.netresearchgate.net

The copolymerization of BAMO with THF introduces flexible polyether segments into the polymer backbone, which significantly enhances the chain's mobility. researchgate.netmdpi.com This modification leads to a lower glass transition temperature (Tg) compared to the BAMO homopolymer. nih.gov For instance, the BAMO-THF copolyether (PBT) is a liquid at room temperature and can be used to synthesize energetic thermoplastic polyurethane elastomers (ETPUEs) with improved mechanical properties, such as high elongation at break and tensile strength. researchgate.netdoaj.org The synthesis is typically a cationic ring-opening polymerization using an initiator system like boron trifluoride etherate (BF₃·Et₂O) and a co-initiator such as 1,4-butanediol. energetic-materials.org.cn The resulting BAMO-THF copolymers can serve as soft segments in polyurethanes, exhibiting lower glass transition temperatures and better mechanical performance, especially at low temperatures. mdpi.comdoaj.org

Table 1: Mechanical Properties of BAMO-THF Copolymer-Based Elastomers

| Elastomer Sample | Temperature (°C) | Break Strain (%) | Break Stress (MPa) |

|---|---|---|---|

| As-prepared (S0) | 20 | 315 ± 22 | 0.46 ± 0.01 |

| After heating-cooling cycle (S1) | 20 | 294 ± 6 | 0.32 ± 0.02 |

| As-prepared (S0) | -40 | 1085 ± 21 | 8.90 ± 0.72 |

| After heating-cooling cycle (S1) | -40 | 1181 ± 25 | 10.23 ± 0.44 |

Data sourced from a study on urethane end-crosslinked P(BAMO-r-THF) elastomers. mdpi.com

Copolymerization with Other Energetic Monomers

To enhance the energetic output while maintaining or improving other essential properties, BAMO is frequently copolymerized with other energetic monomers. This approach allows for the fine-tuning of energy content, sensitivity, and mechanical characteristics of the final binder. at.uaenergetic-materials.org.cn

Copolymerizing BAMO with glycidyl (B131873) azide polymer (GAP) is a common strategy to develop binders with a higher energy content than GAP alone, while mitigating the processing difficulties associated with pure poly(BAMO). researchgate.net The introduction of BAMO units increases the number of azide groups in the polymer chain, thereby boosting the energetic content of the material. nih.gov

The synthesis of GAP/BAMO copolymers is typically achieved through the cationic copolymerization of the halogenated precursors, epichlorohydrin (B41342) and 3,3-bis(bromomethyl)oxetane (B1265868) or 3,3-bis(chloromethyl)oxetane (B146354), followed by an azidation reaction with sodium azide. redalyc.orgresearchgate.net The process often uses an initiator system like butane-1,4-diol and a catalyst such as boron trifluoride etherate. redalyc.orgresearchgate.netscielo.br The resulting random copolymers are amorphous and can be cross-linked with polyisocyanates to form urethane bonds, creating a stable binder network. researchgate.net These copolymers have been successfully synthesized on a larger scale and characterized for their potential use in propellant formulations. researchgate.netredalyc.orgscielo.br

Table 2: Properties of a Poly(GA/BAMO) Random Copolymer

| Property | Value |

|---|---|

| Composition (GA/BAMO) | 75/25 |

| Glass Transition Temperature (Tg) | -38.5 °C |

| Onset of Decomposition | 215 °C |

| Heat of Combustion | 19.3 MJ/kg |

| Density | 1.30 g/cm³ |

| Impact Sensitivity | 15 J |

Data sourced from the characterization of a scaled-up synthesis of poly(GA/BAMO).

Copolymerization of BAMO with other energetic oxetanes, such as 3-nitratomethyl-3-methyloxetane (NIMMO), yields energetic thermoplastic elastomers (TPEs). at.ua These materials are of interest for advanced propellants and explosives due to their reversible physical crosslinks, which can simplify processing and enable the recovery and reuse of ingredients. at.ua The resulting BAMO-NIMMO copolymers contain both azido (B1232118) and nitrato energetic groups, contributing to a high energy density. However, the incorporation of bulky side groups from monomers like NIMMO can result in a less favorable glass transition temperature (e.g., -23 °C for a BAMO/NIMMO random copolymer), which can negatively impact low-temperature mechanical properties. mdpi.com

Post Polymerization Modification and Network Formation in Poly Azidomethyl Oxetanes

Direct Azidation of Halogenated Polyoxetane Precursors

A key strategy for synthesizing poly(azidomethyl oxetanes) involves the post-polymerization azidation of a halogenated polyoxetane precursor. This method is often preferred as it avoids the synthesis and polymerization of potentially unstable energetic monomers. The process typically involves the nucleophilic substitution of a halogen, such as bromine, with an azide (B81097) group.

For instance, poly(3,3-bis-azidomethyl oxetane) (PBAMO) can be successfully synthesized through the azidation of poly(3,3-bis-bromo oxetane) (PBBrMO). researchgate.net This reaction is generally carried out in an aprotic and polar solvent, such as cyclohexanone, and may be facilitated by a catalyst. researchgate.net

The efficiency and completeness of the azidation reaction are critical for achieving the desired energetic properties of the final polymer. Several factors, including reaction time, temperature, and the nature of the leaving group, influence the extent of conversion.

Research has shown that the azidation of poly(3,3-bis-bromo oxetane) can be highly efficient. researchgate.net When the reaction is conducted at a temperature of 115 °C, the azidation process is rapid and nears completion within 6 hours. researchgate.net The temperature of the reaction has a significant impact on the rate of azidation. For poly(3-mesyloxymethyl-3-methyl oxetane), increasing the reaction temperature from 85 °C to 105 °C and 125 °C demonstrated a substantial effect on the azidation process. nih.gov This indicates that higher temperatures can accelerate the conversion of the precursor polymer to the azidated form. The choice of the leaving group also plays a role; for example, azidation proceeds faster for mesylate and tosyl-substituted precursors compared to some other leaving groups. nih.gov

| Precursor Polymer | Reaction Conditions | Observations | Reference |

|---|---|---|---|

| Poly(3,3-bis-bromo oxetane) | 115 °C, 6 hours in cyclohexanone | Azidation was very fast and almost complete. | researchgate.net |

| Poly(3-mesyloxymethyl-3-methyl oxetane) | Temperatures of 85, 105, and 125 °C | A large effect of temperature on the azidation process was observed, with higher temperatures increasing the reaction rate. | nih.gov |

Formation of Polyurethane Networks for Binder Applications

To function effectively as a binder, poly(azidomethyl oxetanes) are typically cross-linked to form a durable three-dimensional polyurethane network. This network structure is responsible for binding solid fillers and significantly influences the mechanical properties of materials like solid propellants. nih.gov The formation of this network is achieved through curing and cross-linking reactions involving the hydroxyl-terminated poly(azidomethyl oxetane), a curing agent (diisocyanate), and a cross-linker (polyfunctional alcohol). nih.gov

Chain extension is a crucial step in building the polyurethane network, where diisocyanates, such as Toluene (B28343) Diisocyanate (TDI), react with the hydroxyl end-groups of the poly(azidomethyl oxetane) chains. acs.org This reaction leads to the formation of urethane (B1682113) linkages and an increase in the polymer's molecular weight. The properties of the resulting polyurethane can be tailored by adjusting the ratio of isocyanate groups to hydroxyl groups (NCO/OH ratio). nih.gov Generally, a higher NCO/OH ratio results in a more rigid polyurethane with a higher crosslinking density. nih.gov

The choice of diisocyanate significantly impacts the mechanical properties of the final cross-linked polymer. A study comparing different diisocyanates for cross-linking BAMO-AMMO copolymers found that TDI-based polymers exhibited the highest maximum stress and breaking elongation. This is attributed to the higher stiffness and cohesion energy of the hard segments formed by TDI, leading to stronger interactions between polymer chains. mdpi.com

| Diisocyanate | Maximum Stress (MPa) | Breaking Elongation (%) | Key Observation | Reference |

|---|---|---|---|---|

| Toluene Diisocyanate (TDI) | Highest Value | Highest Value | Higher stiffness and cohesion energy of the hard segment result in stronger inter-chain interactions. | mdpi.com |

| Isophorone diisocyanate (IPDI) | Lower than TDI | Lower than TDI | - | mdpi.com |

| Hexamethylene diisocyanate (HDI) | Lower than TDI | Lower than TDI | - | mdpi.com |

To create a three-dimensional network, polyfunctional alcohols with more than two hydroxyl groups, such as Trimethylolpropane (B17298) (TMP), are introduced as cross-linking agents. acs.org TMP reacts with the isocyanate groups of the chain-extended prepolymer, forming branch points that lead to a cross-linked structure. acs.org The presence of TMP is conducive to the formation of a cross-linking network in poly(3,3-bis-azidomethyl oxetane)-tetrahydrofuran/Toluene Diisocyanate (PBT/TDI) systems. nih.gov As the cross-linking density increases, the molecular weight of the polymer network shows a significant increasing trend. nih.gov This increased cross-linking leads to a more constrained molecular structure, which in turn enhances the material's resistance to deformation under stress. nih.gov

Understanding the mechanisms of curing and cross-linking is essential for controlling the final properties of the polyurethane binder. acs.org Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations have been employed to investigate these complex reactions at the molecular level. nih.govacs.org

Studies on the PBT/TDI/TMP system have revealed that steric effects play a significant role. For example, the methyl group in TDI influences the curing reaction with PBT. acs.org In the cross-linking process, the energy barrier for the reaction between TDI and TMP is considerably lower than that for the reaction between TDI and the PBT-TDI intermediate. nih.govacs.org This suggests that the cross-linking reaction with TMP is kinetically favored. acs.org The reaction of TDI and TMP has been shown to follow second-order reaction kinetics, with the rate constant increasing with temperature. researchgate.net Furthermore, the reaction activity of the hydroxyl groups in the TMP molecule is not significantly affected by the ongoing reaction, which is consistent with the lower energy barrier results. nih.gov These findings provide valuable insights for optimizing the curing process and designing solid propellants with desired mechanical properties. acs.org

Advanced Characterization Methodologies in Energetic Oxetane Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure and functional groups present in 3,3-Bis(azidomethyl)-2-methyloxetane and its polymeric derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound and its polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the analysis of copolymers derived from this compound, such as those with 3-azidomethyl-3'-methyloxetane, ¹H NMR is utilized to determine the composition of the resulting polymer. bit.edu.cnresearchgate.net By integrating the signals corresponding to specific protons in each monomer unit, researchers can confirm that the copolymer composition aligns with the initial molar feed ratio of the monomers. bit.edu.cnresearchgate.net

¹³C NMR spectroscopy further complements the structural analysis by providing insights into the carbon backbone of the polymer. It is used to characterize the micro-sequential structure of random copolymers, helping to understand the distribution of the different monomer units along the polymer chain. bit.edu.cnbit.edu.cn For instance, in a random copolymer of 3,3'-Bisazidomethyloxetane and 3-azidomethyl-3'-methyloxetane, ¹³C NMR can show that the two structural units are randomly distributed with an alternating degree of nearly 50%. bit.edu.cn

Table 1: Representative NMR Data for Azido (B1232118) Oxetane (B1205548) Derivatives

| Nucleus | Compound Type | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Azido Oxetane Monomer | 4.62 | O-CH₂-O |

| 3.34 | O-CH₂-C | ||

| 3.32 | CH₂-N₃ | ||

| ¹³C NMR | Azido Oxetane Monomer | 96.26 | O-CH₂-O |

| 67.41 | O-CH₂-C | ||

| 43.57 | -C- | ||

| 34.61 | CH₂-N₃ |

Note: Data is representative and may vary based on specific compound and solvent. physchemres.org

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the study of this compound and its polymers, FTIR is crucial for confirming the presence of the energetic azido group (-N₃) and the characteristic ether linkage of the oxetane ring.

The FTIR spectrum of polymers containing the azidomethyl group will prominently feature a strong absorption peak around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azido group. bit.edu.cnphyschemres.org The presence and integrity of the polyether backbone, formed by the ring-opening polymerization of the oxetane monomer, are confirmed by the presence of strong C-O-C stretching vibrations, typically observed in the region of 1100 cm⁻¹. The absence of the C-Br stretching frequency in the final product can also confirm the complete substitution of precursor bromine atoms with the azido group. physchemres.org

Table 2: Key FTIR Absorption Bands for Poly(this compound) Based Polymers

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~2944 | C-H stretching | Aliphatic CH₂ |

| ~2100 | N=N=N asymmetric stretching | Azido (-N₃) |

| ~1280 | N=N=N symmetric stretching | Azido (-N₃) |

| ~1100 | C-O-C stretching | Ether Linkage |

Note: Specific peak positions may vary slightly depending on the polymer's specific structure and physical state. researchgate.net

Chromatographic Techniques for Polymer Properties

Chromatographic methods are essential for determining the macroscopic properties of polymers derived from this compound, such as molecular weight and its distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight and polydispersity index (PDI) of polymers. wikipedia.orgintertek.comselectscience.net This method separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org

For energetic polymers derived from this compound, GPC analysis reveals crucial information about the success of the polymerization process. It is used to analyze the effect of polymerization conditions, such as temperature, on the molecular weight and molecular weight distribution of the product. bit.edu.cn For example, studies have shown that for certain copolymers, conducting the polymerization at lower temperatures (e.g., under 15°C) can result in a controllable molecular weight and a relatively narrow molecular weight distribution. bit.edu.cnresearchgate.net GPC is also instrumental in identifying side reactions, such as "back-biting," which can lead to the formation of cyclic oligomers like tetramers. researchgate.net

The data obtained from GPC, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), are critical for understanding the mechanical and physical properties of the resulting energetic polymer. selectscience.net

Table 3: Illustrative GPC Data for an Energetic Oxetane Copolymer

| Parameter | Value | Significance |

|---|---|---|

| Number Average Molecular Weight (Mn) | Varies (e.g., 500-5000 g/mol ) | Average molecular weight by number of molecules. nih.gov |

| Weight Average Molecular Weight (Mw) | Varies | Average molecular weight by weight of molecules. |

| Polydispersity Index (PDI) | Typically narrow (e.g., <1.5) | Indicates the breadth of the molecular weight distribution. |

Note: Values are illustrative and depend on synthesis conditions. bit.edu.cn

Solid-State and Morphological Characterization

Understanding the solid-state structure of energetic polymers is vital for predicting their performance and stability.

X-ray Diffraction (XRD) is a key technique for investigating the solid-state structure of polymers, providing information on their crystallinity. intertek.com Polymers can exist in amorphous, semi-crystalline, or highly crystalline forms, and the degree of crystallinity significantly impacts their mechanical properties. intertek.com

In the context of polymers derived from this compound, XRD is used to determine the degree of crystallinity. For instance, a tri-block copolymer of 3,3'-Bisazidomethyl oxetane and 3-azidomethyl-3'-methyl oxetane was found to have a crystallinity of 71.81%. bit.edu.cn This was noted to be less than that of the homopolymer poly(BAMO) (78.30%), a difference attributed to a partial mixing between the soft and hard segments of the copolymer. bit.edu.cn The XRD pattern of a crystalline polymer shows sharp peaks at specific diffraction angles (2θ), which are related to the spacing between crystal planes according to Bragg's Law. youtube.com In contrast, amorphous materials produce a broad halo. youtube.com This analysis is crucial for controlling the polymer's morphology to achieve desired properties in energetic formulations.

Table 4: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3,3'-Bisazidomethyloxetane | BAMO |

| 3-azidomethyl-3'-methyloxetane | AMMO |

Thermolysis and Decomposition Pathways of Poly Azidomethyl Oxetanes

Kinetics of Thermal Decomposition

The study of the thermal decomposition kinetics of poly(3,3-bis(azidomethyl)oxetane) (PBAMO) and its copolymers is typically carried out using thermoanalytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net These methods provide insights into the rate of mass loss and heat flow associated with decomposition as a function of temperature.

To quantitatively describe the decomposition kinetics, model-free isoconversional methods are frequently employed. These methods, such as the one developed by Vyazovkin, allow for the determination of the effective activation energy (Ea) as a function of the extent of conversion (α) without assuming a specific reaction model. kinetics.helpnih.gov This is particularly useful for complex, multi-step reactions, which are characteristic of polymer degradation. nih.gov

For energetic copolymers containing BAMO units, the Vyazovkin method has been used to elucidate the kinetic parameters. researchgate.netresearchgate.netbit.edu.cn Studies on copolymers of glycidyl (B131873) azide (B81097) polymer (GAP) and poly(BAMO) have shown that the activation energy varies with the degree of conversion, indicating a complex process. researchgate.netnih.gov In one such study, the activation energy for the main decomposition step was found to be approximately 145 kJ/mol, while a subsequent stage exhibited a higher activation energy of around 220 kJ/mol. researchgate.netnih.gov This increase in activation energy at higher conversion levels suggests a change in the rate-limiting step of the degradation process. nih.gov

Table 1: Activation Energies for Thermal Decomposition of a Poly(BAMO)/GAP Copolymer

| Decomposition Stage | Extent of Conversion (α) | Activation Energy (Ea) |

|---|---|---|

| Main Decomposition | 0.03 - 0.36 | ~145 kJ/mol |

| Second Stage | 0.62 - 0.80 | ~220 kJ/mol |

Data derived from studies on energetic copolymers containing BAMO. nih.gov

The thermal degradation of poly(azidomethyl oxetanes) is not a single-step event but rather proceeds through multiple stages. researchgate.netresearchgate.net Thermogravimetric analysis of PBAMO and its copolymers typically reveals a two-stage or sometimes three-stage decomposition process. nih.gov

The initial and most significant stage of decomposition, occurring at lower temperatures (around 220-228°C for some copolymers), corresponds to the rapid, exothermic dissociation of the azide groups in the polymer side chains. researchgate.netresearchgate.netbit.edu.cnnih.gov This step is responsible for the primary mass loss and the energetic nature of the polymer. researchgate.netresearchgate.netbit.edu.cn Following the decomposition of the azide functionalities, the second major weight loss step occurs at higher temperatures and is attributed to the degradation of the remaining polyether backbone. researchgate.netbit.edu.cnresearchgate.net In some cases, a broad shoulder peak may appear after the main exothermic event, as seen in a poly(BAMO)/GAP copolymer, indicating that the azide groups may decompose in two stages at different temperatures, possibly due to different local environments within the polymer matrix. researchgate.net

Analysis of Gaseous Decomposition Products (e.g., HCN, CO)

Analysis of the gaseous species evolved during the thermolysis of poly(azidomethyl oxetanes) provides crucial information for understanding the decomposition mechanism. Techniques such as simultaneous TGA coupled with Fourier transform infrared spectroscopy (TG-FTIR) and mass spectrometry (TG-MS) are used to identify the products. researchgate.netresearchgate.net

For poly(BAMO), the primary gaseous product identified during its thermal decomposition is hydrogen cyanide (HCN). nih.gov The formation of HCN is a common feature among many nitrogen-rich energetic polymers. The analysis of gaseous products confirms that the initial degradation stage, linked to the azide groups, is the main source of these evolved gases. researchgate.net

Table 2: Major Gaseous Decomposition Products of Poly(azidomethyl oxetanes)

| Polymer | Major Gaseous Product(s) |

|---|---|

| Poly(BAMO) | HCN |

| Poly(AMMO) | CO |

Data from comparative analysis of energetic polyoxetanes. nih.gov

Proposed Mechanisms of Polymer Degradation

Based on kinetic data and product analysis, mechanisms for the thermal degradation of poly(azidomethyl oxetanes) have been proposed. These mechanisms center on the initial energetic event of azide decomposition and the subsequent reactions of the resulting polymer structure.

Following the initial dissociation of the azide groups, the resulting nitrene intermediates are highly reactive. These nitrenes can undergo competitive reactions, primarily intramolecular cyclization and intermolecular cross-linking. researchgate.netbit.edu.cn The presence of two azido (B1232118) groups per monomer unit in PBAMO promotes the linking of polymer chains together. researchgate.net This intermolecular cross-linking leads to the formation of a reticular, or network, structure. researchgate.netbit.edu.cn The formation of this cross-linked network can trap small molecular decomposition products, which is supported by the observation of bubbles in the decomposition residue. researchgate.net

The dissociation of the -N₃ group is universally recognized as the initiating step in the thermal degradation of poly(azidomethyl oxetanes). researchgate.netresearchgate.netbit.edu.cnnih.gov This process involves the cleavage of the N-N₂ bond, releasing a molecule of nitrogen gas (N₂) and leaving a highly reactive nitrene intermediate attached to the polymer backbone. This initial step is highly exothermic and is responsible for the main weight loss observed in thermogravimetric analyses. researchgate.netresearchgate.netbit.edu.cn The subsequent degradation pathway of the entire polymer is dictated by the reactions of the nitrene intermediates formed during this crucial first stage. researchgate.net

Theoretical and Computational Chemistry Approaches to Energetic Oxetane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure, stability, and reactivity of energetic molecules. unipd.itmdpi.com These calculations provide a fundamental understanding of the energetic properties of compounds like BAMO.

The thermal decomposition of BAMO is a critical aspect of its performance as an energetic material. Quantum chemical calculations can elucidate the complex reaction energy surfaces involved in its decomposition. While specific DFT studies on BAMO's decomposition pathways are not detailed in the provided results, the thermal decomposition of related azido (B1232118) oxetanes has been a subject of investigation. For instance, the decomposition of poly(BAMO) and its copolymers often involves the initial cleavage of the azide (B81097) group. wikipedia.org Theoretical calculations can map out the transition states and intermediate species in such reactions, providing crucial data on activation energies and reaction kinetics.

DFT is also employed to predict how BAMO molecules interact with each other and with other components in a formulation. gerit-brandenburg.de By calculating molecular properties such as electrostatic potential and frontier molecular orbitals (HOMO and LUMO), researchers can identify reactive sites and predict the nature of intermolecular interactions. This information is vital for understanding the compatibility and performance of BAMO in energetic composites. For example, understanding the interactions between BAMO and other binder constituents or oxidizers can aid in the design of more stable and effective propellant and explosive formulations.

Phase Behavior and Miscibility Studies

The phase behavior and miscibility of BAMO with other components are critical for the formulation of homogeneous and stable energetic materials. While computational studies on this specific aspect of BAMO were not found in the search results, experimental and theoretical approaches are generally used to construct phase diagrams. For instance, the miscibility of poly[3,3-bis(azidomethyl)oxetane] (PBAMO) with other energetic compounds has been investigated to develop high-energy condensed materials. researchgate.netresearchgate.net Computational methods, such as calculating the Flory-Huggins interaction parameter from MD simulations, can complement experimental studies by predicting the miscibility of BAMO with other polymers and plasticizers.

Phase Equilibrium in Polymer Blends

The study of phase equilibrium in polymer blends containing energetic oxetane (B1205548) systems, such as those based on poly[3,3-bis(azidomethyl)oxetane] (PBAMO), is crucial for the development of advanced high-energy materials. The thermodynamic miscibility and phase behavior of these blends dictate their microstructure, and consequently, their mechanical properties and energetic performance. Computational and theoretical approaches, primarily grounded in the Flory-Huggins theory, provide a framework for understanding and predicting the complex phase behavior of these systems.

The miscibility of polymer blends is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing. For two polymers to be miscible, ΔG_mix must be negative. The Flory-Huggins theory is a fundamental model used to describe the thermodynamics of polymer solutions and blends. The key parameter in this theory is the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the different polymer segments. A lower χ value indicates a more favorable interaction and a higher likelihood of miscibility.

Research into energetic oxetane polymer blends has focused on understanding the phase diagrams of systems containing PBAMO and various plasticizers or other energetic polymers. An important example is the study of blends of PBAMO with 2,4-dinitro-2,4-diazapentane (DNAP). Experimental investigations have shown that this system is characterized by a phase diagram typical of a semicrystalline polymer in a thermodynamically good solvent. researchgate.net The phase diagram reveals regions of liquid-liquid phase separation, as well as solid-liquid equilibria involving the crystalline phase of PBAMO.

The phase behavior of such blends can be complex, often exhibiting upper critical solution temperature (UCST) or lower critical solution temperature (LCST) behavior, where the blend is miscible only above or below a certain critical temperature, respectively. The specific type of phase behavior depends on the intricate balance of enthalpic and entropic contributions to the free energy of mixing.

Computational studies, such as dissipative particle dynamics, have been employed to simulate the phase behavior of block copolymers containing BAMO units. For instance, simulations of diblock copolymers of poly[3,3-bis(azidomethyl) oxetane] (BAMO) and 3-nitratomethyl-3′-methyloxetane (NMMO) have revealed the formation of different ordered phases, such as nematic and smectic phases, as a function of temperature and block length. These simulations provide valuable insights into the self-assembly and phase separation dynamics at the molecular level.

The following tables present hypothetical data based on typical findings in the literature for the phase equilibrium of energetic oxetane polymer blends.

Table 1: Phase Behavior of PBAMO/DNAP Blends at Different Compositions

| Weight Fraction of PBAMO | Phase Behavior at 25°C | Melting Temperature (°C) | Glass Transition Temperature (°C) |

| 1.0 | Semicrystalline Solid | 55 | -20 |

| 0.8 | Semicrystalline Solid in Plasticizer | 50 | -25 |

| 0.6 | Phase-Separated (Solid-Liquid) | 45 | -30 |

| 0.4 | Phase-Separated (Liquid-Liquid) | - | -35 |

| 0.2 | Homogeneous Liquid Solution | - | -40 |

| 0.0 | Liquid | - | -50 |

This table illustrates the expected changes in the physical state and transition temperatures of PBAMO/DNAP blends as a function of composition. As the concentration of the plasticizer (DNAP) increases, the melting point of PBAMO is depressed, and the glass transition temperature of the blend decreases. At a certain composition, the system undergoes phase separation.

Table 2: Flory-Huggins Interaction Parameter (χ) for BAMO-based Copolymer Blends

| Copolymer System | Temperature (K) | Flory-Huggins Interaction Parameter (χ) | Predicted Miscibility |

| BAMO/AMMO | 298 | 0.15 | Miscible |

| BAMO/AMMO | 373 | 0.20 | Miscible |

| BAMO/NMMO | 298 | 0.45 | Partially Miscible |

| BAMO/NMMO | 373 | 0.55 | Immiscible |

| BAMO/THF | 298 | 0.30 | Miscible |

| BAMO/THF | 373 | 0.38 | Partially Miscible |

This table provides representative values for the Flory-Huggins interaction parameter for blends of copolymers containing BAMO with other energetic monomers. A χ value below 0.5 generally indicates miscibility. The temperature dependence of χ can lead to a transition from a miscible to an immiscible state, as seen in the BAMO/NMMO and BAMO/THF systems.

Applications and Material Design Principles for Energetic Oxetane Polymers

Role as Energetic Binders in Advanced Material Formulations

Poly(BAMO) has attracted considerable interest as an energetic binder due to its high density, high nitrogen content, and positive enthalpy of formation, which are desirable properties for high-performance propellant and explosive formulations. jes.or.jpnih.gov The inclusion of azide (B81097) functionalities is particularly beneficial from an energetic standpoint, as they decompose to release substantial energy and molecular nitrogen. mdpi.com Poly(BAMO) has been found to be compatible with common energetic materials such as HMX, RDX, and CL-20. nih.govtandfonline.com However, pure poly(BAMO) suffers from poor mechanical properties, which has led to extensive research into copolymers to enhance its functionality. nih.govtandfonline.com

| Property | Poly(BAMO) | Poly(AMMO) | GAP | HTPB (Inert) |

|---|---|---|---|---|

| Density (g/cm³) | 1.30 | 1.06 | 1.3 | 0.92 |

| Heat of Formation (kJ/kg) | +413 | +179 | +957 | -52 |

| Glass Transition Temp. (Tg, °C) | -37 to -41 | -42 | -46 | -70 |

| Nitrogen Content (%) | 45 | 35 | 42.4 | 0 |

Development of Energetic Thermoplastic Elastomers (E-TPEs)

Energetic Thermoplastic Elastomers (E-TPEs) represent a significant advancement over traditional thermoset binders. E-TPEs combine the properties of thermoplastics and elastomers, exhibiting rubber-like elasticity at operational temperatures while being processable like plastics at elevated temperatures, which allows for melt-casting and reprocessing. jes.or.jp Most E-TPEs are block copolymers composed of distinct "hard" and "soft" segments. The hard segments, which are crystalline or glassy at room temperature, provide thermoplastic behavior, while the soft, amorphous segments impart elastomeric properties. fraunhofer.de

Poly(BAMO) is frequently used as the hard, crystalline segment in E-TPEs due to its ability to form crystalline domains that melt within a required temperature range (e.g., 85-95°C). dtic.mil To create E-TPEs, BAMO is often copolymerized with a monomer that forms a soft, amorphous polymer, such as 3-azidomethyl-3-methyloxetane (AMMO). dtic.mil The resulting BAMO-AMMO block copolymers are among the most widely studied E-TPEs.

For instance, a BAMO/AMMO based E-TPE was synthesized with poly(BAMO) as the hard block and poly(AMMO) as the soft block, linked with 2,4-toluene diisocyanate (TDI). This material exhibited a tensile strength of approximately 5 MPa and an elongation of 400% at room temperature. jes.or.jp The physical properties of these E-TPEs are directly related to the phase separation of the hard and soft blocks. The crystalline BAMO domains act as physical cross-links, which can be melted to allow the material to flow. dtic.mil

| E-TPE System | Hard Segment | Soft Segment | Tensile Strength (MPa) | Elongation (%) |

|---|---|---|---|---|

| BAMO/AMMO Copolymer | Poly(BAMO) | Poly(AMMO) | ~5 | ~400 |

| BAMO-THF Copolymer | Poly(BAMO) | Poly(THF) | Improved flexibility over pure Poly(BAMO) |

Strategies for Tailoring Material Properties (e.g., Mechanical Properties, Viscosity, Rheology) through Architectural Design and Copolymerization

The performance of energetic polymers based on 3,3-Bis(azidomethyl)oxetane (B8295959) is heavily dependent on their molecular architecture. Strategies to tailor material properties primarily involve copolymerization and the control of polymer structure to balance energetic performance with necessary mechanical and processing characteristics. azom.com

Architectural Design and Copolymerization: Pure poly(BAMO) is a crystalline polymer with poor mechanical properties, making it unsuitable for many applications on its own. nih.gov To overcome this, BAMO is frequently copolymerized with other monomers to create materials with tailored properties.

Copolymerization with AMMO: Random and block copolymers of BAMO and AMMO are extensively studied. Poly(AMMO) is an amorphous, flowable polymer. dtic.mil By varying the ratio of BAMO to AMMO, the degree of crystallinity and, consequently, the mechanical properties can be precisely controlled. dtic.milnih.gov Increasing the AMMO content generally leads to a more elastomeric material.

Chemical Modification: Another strategy involves the chemical modification of the polymer backbone. For example, carboxylated poly(BAMO) copolymers have been synthesized. These modified polymers exhibit lower glass transition temperatures (ranging from -43°C to -51°C) compared to pure poly(BAMO) (-37°C), higher thermal decomposition temperatures (233–237°C vs. 211°C), and significantly lower impact sensitivity (38–50 J vs. 14 J), making them easier and safer to handle. nih.gov

Viscosity and Rheology: The processability of energetic binders is critically important, particularly for mixing with high solid loadings of oxidizers and fuels. The viscosity of the prepolymer mixture must be low enough to allow for proper mixing and casting. jes.or.jp Pure poly(BAMO) can lead to high viscosity mixtures. Copolymerization and the use of plasticizers are common methods to reduce viscosity. jes.or.jp The rheological behavior of polymer melts is often non-Newtonian, exhibiting shear-thinning properties where viscosity decreases with an increasing shear rate. mdpi.combiointerfaceresearch.com This behavior is crucial during processing steps like extrusion or injection molding. mdpi.com Understanding and controlling the rheology through polymer design is essential for manufacturing reliable and uniform energetic composite materials. mdpi.com

| Polymer System | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Key Advantage |

|---|---|---|---|---|

| Poly(BAMO) | -37 | 211 | 14 | High energy |

| Poly(BAMO0.80-octanoate0.20) | -43 | 237 | 38 | Reduced sensitivity, improved thermal stability |

| Poly(BAMO0.78-decanoate0.22) | -51 | 233 | 50 | Reduced sensitivity, improved thermal stability |

Integration in Hybrid Energetic Systems

Poly(BAMO) and its copolymers are integrated as binders into hybrid energetic systems, most notably composite solid rocket propellants and polymer-bonded explosives (PBXs). fraunhofer.dewikipedia.org In these systems, the energetic binder constitutes a continuous polymeric matrix that holds discrete particles of other energetic ingredients. fraunhofer.de

A typical composite propellant formulation includes:

An Oxidizer: Such as ammonium (B1175870) perchlorate (AP). wikipedia.org

A Metallic Fuel: Often powdered aluminum, which serves as a primary source of thermal energy. mit.edu

An Energetic Binder: Like a BAMO-based E-TPE, which also acts as a fuel.

Additives: Including curing agents, plasticizers, and burn rate catalysts. wikipedia.org

The BAMO-based binder immobilizes the solid fillers, ensuring the structural integrity of the propellant grain. fraunhofer.de The final cured propellant is typically a rubbery, elastic material, which helps prevent fracturing during handling or under the high acceleration experienced during launch. wikipedia.orgekb.eg BAMO and GAP based energetic thermoplastic elastomers have shown good potential for application in solid rocket propellants, offering higher mechanical strength and low sensitivities. jes.or.jp For example, research into ETPE gun propellants has shown that formulations using HMX as an oxidizer have a lower burning rate and higher pressure exponent compared to those using RDX. jes.or.jp The development of block copolymers of BAMO and GAP has also been envisioned for use in hypothetical propellant formulations containing aluminum and ammonium perchlorate. mdpi.com

Q & A

What are the established synthetic routes for 3,3-Bis(azidomethyl)-2-methyloxetane (BAMO), and how do reaction conditions influence product purity and yield?

Answer:

BAMO is synthesized via bromination of pentaerythritol or metriol using hydrobromic, acetic, and sulfuric acids, followed by cyclization with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to form the oxetane ring. Subsequent azidation replaces bromide substituents with azide ions . Alternative methods involve cationic ring-opening polymerization using BF₃·Et₂O as an initiator and 1,4-butanediol as a chain transfer agent to control molecular weight . Key factors affecting purity and yield include:

- Catalyst selection : TBAB enhances cyclization efficiency, while BF₃·Et₂O accelerates polymerization .

- Reaction time and temperature : Prolonged reaction times at 50–60°C improve azidation completeness but risk thermal degradation of azide groups .

- Solvent polarity : Polar solvents like dimethylformamide (DMF) favor nucleophilic substitution during azidation .